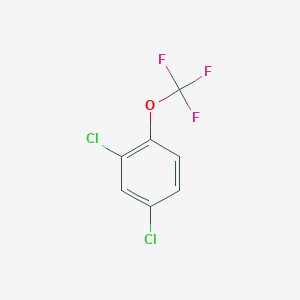

2,4-Dichloro-1-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

2,4-dichloro-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGSLPHFBUKVNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371657 | |

| Record name | 2,4-dichloro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

451-85-4 | |

| Record name | 2,4-dichloro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-1-(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 2,4-dichloro-1-(trifluoromethoxy)benzene

An In-depth Technical Guide to 2,4-dichloro-1-(trifluoromethoxy)benzene

Introduction

This compound is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique structural features—a dichlorinated benzene ring coupled with a trifluoromethoxy group—impart a distinct set of physicochemical properties that make it a valuable building block for developing complex molecules with tailored biological activities. The trifluoromethoxy (-OCF₃) group, often considered a "super-methoxy" group, is a bioisostere of other functionalities and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The presence of chlorine atoms further modulates the electronic and steric profile of the molecule, offering multiple sites for synthetic modification and influencing its interaction with biological targets.[2]

This technical guide provides a comprehensive overview of the core physicochemical properties, spectroscopic characteristics, synthesis, reactivity, and safety considerations of this compound. It is intended for researchers, scientists, and drug development professionals who utilize fluorinated and chlorinated intermediates in their work.

Compound Identification and Core Properties

The fundamental identity and key physical constants of this compound are summarized below. These properties are foundational for its handling, purification, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 451-85-4 | [3][4] |

| Molecular Formula | C₇H₃Cl₂F₃O | [3][5] |

| Molecular Weight | 231.00 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | 182.6 °C | [3] |

| Density | ~1.5 g/cm³ (value for a similar isomer) | [7] |

| Solubility | Insoluble in water | [6] |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The following sections detail the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of this molecule.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing three signals in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the benzene ring will exhibit splitting patterns (doublets, doublets of doublets) due to coupling with each other.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals: six for the aromatic carbons and one for the trifluoromethoxy carbon. The carbon of the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR is a key diagnostic tool. It will show a single, sharp singlet for the three equivalent fluorine atoms of the -OCF₃ group.[8][9] The chemical shift is characteristic of the trifluoromethoxy environment.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorptions include:

-

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹.

-

C=C stretching: Aromatic ring vibrations are expected in the 1400-1600 cm⁻¹ region.

-

C-O stretching: The ether linkage will show a strong absorption band.

-

C-F and C-Cl stretching: Strong, characteristic absorptions for the carbon-fluorine and carbon-chlorine bonds will be present in the fingerprint region (typically 1000-1300 cm⁻¹ for C-F).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Under electron ionization (EI), the mass spectrum will show a molecular ion peak (M⁺) at m/z 230. The isotopic pattern of this peak will be characteristic of a molecule containing two chlorine atoms (M⁺, M+2, M+4 peaks in an approximate 9:6:1 ratio).

Workflow for Spectroscopic Analysis

The general workflow for obtaining and interpreting spectral data for a compound like this compound is outlined below.

Synthesis and Reactivity

Synthetic Approaches

The synthesis of aryl trifluoromethyl ethers like this compound can be challenging. A common laboratory-scale method involves the reaction of the corresponding phenol with a trifluoromethylating agent. A representative protocol starting from 2,4-dichlorophenol is described below.

Experimental Protocol: Synthesis via Trifluoromethylation of 2,4-Dichlorophenol

Causality: This protocol utilizes a hypervalent iodine reagent, which serves as an electrophilic "CF₃⁺" source, to directly trifluoromethylate the phenolic oxygen. This method avoids the harsh conditions and toxic reagents (like SF₄) used in older methods.[10]

-

Reaction Setup: To a dry, oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2,4-dichlorophenol (1.0 eq) and a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile.

-

Base Addition: Add a non-nucleophilic base, such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq), to the solution at 0 °C to deprotonate the phenol and form the corresponding phenoxide. Stir for 30 minutes.

-

Trifluoromethylation: Add a solution of a suitable O-trifluoromethylating agent, such as an O-(trifluoromethyl)dibenzofuranium salt or a Togni reagent (a hypervalent iodine compound), in the same solvent dropwise at 0 °C.[10]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity

The reactivity of the benzene ring is heavily influenced by the three substituents. Both chlorine and the trifluoromethoxy group are electron-withdrawing and act as ortho-, para-directors for electrophilic aromatic substitution, although the ring is significantly deactivated. The positions ortho and para to the -OCF₃ group are the most likely sites for further substitution. The chlorine atoms can also participate in nucleophilic aromatic substitution or cross-coupling reactions under appropriate catalytic conditions.

Applications in Research and Drug Development

The trifluoromethoxy group is highly sought after in drug design for its ability to fine-tune molecular properties.[1]

-

Lipophilicity: The -OCF₃ group significantly increases the lipophilicity (logP) of a molecule, which can enhance its ability to cross cell membranes.

-

Metabolic Stability: Unlike a methoxy group (-OCH₃), the -OCF₃ group is highly resistant to oxidative metabolism by cytochrome P450 enzymes, leading to improved pharmacokinetic profiles and longer in-vivo half-lives of drug candidates.

-

Conformational Effects: The steric bulk and electronic nature of the group can influence the conformation of a molecule, potentially locking it into a bioactive shape that enhances binding to a target protein.

This compound serves as a key intermediate for synthesizing more complex molecules where these properties are desired. It is used in the development of pharmaceuticals and agrochemicals, particularly herbicides and fungicides.[3]

Safety and Handling

As with any halogenated organic compound, proper safety precautions must be observed. The information below is a summary and should be supplemented by consulting the full Safety Data Sheet (SDS).[11][12]

-

GHS Hazards: The compound is generally classified as causing skin corrosion/irritation and serious eye damage.[11][13] It may also be harmful if swallowed or inhaled.[11]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat.[11][12] All handling should be done in a well-ventilated fume hood.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[11][14] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[11][12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is a specialized chemical intermediate with a valuable profile of physicochemical properties. Its combination of dichlorination and trifluoromethoxylation makes it an attractive building block for introducing features that enhance metabolic stability and lipophilicity in drug discovery and agrochemical development. A thorough understanding of its properties, reactivity, and handling requirements is essential for its effective and safe utilization in a research setting.

References

- MySkinRecipes. This compound.

- Chemsrc. 2,4-Dichloro-1-(trifluoromethyl)benzene | CAS#:320-60-5.

- LookChem. 2,4-Dichloro-1-(Trifluoromethyl)Benzene Supplier China | CAS 328-84-7.

- Fisher Scientific. SAFETY DATA SHEET.

- Supporting Information.

- Fisher Scientific. SAFETY DATA SHEET.

- The Royal Society of Chemistry. Supporting Information for.

- Cole-Parmer. Material Safety Data Sheet - (Trifluoromethoxy)benzene, 99+%.

- Fisher Scientific. SAFETY DATA SHEET.

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.

- BLD Pharm. 451-85-4|this compound.

- MySkinRecipes. This compound.

- PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- RSC Publishing. Effect of “magic chlorine” in drug discovery: an in silico approach.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. This compound [myskinrecipes.com]

- 4. 451-85-4|this compound|BLD Pharm [bldpharm.com]

- 5. This compound [myskinrecipes.com]

- 6. 2,4-Dichloro-1-(Trifluoromethyl)Benzene Supplier China | CAS 328-84-7 | Properties, Price & Application [chlorobenzene.ltd]

- 7. 2,4-Dichloro-1-(trifluoromethyl)benzene | CAS#:320-60-5 | Chemsrc [chemsrc.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-dichloro-1-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-dichloro-1-(trifluoromethoxy)benzene is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique combination of a dichlorinated benzene ring and a trifluoromethoxy group imparts specific physicochemical properties that are highly sought after in the design of bioactive molecules. The trifluoromethoxy (-OCF₃) group, in particular, is considered a "super-halogen" or "pseudo-halogen" due to its strong electron-withdrawing nature and high lipophilicity, which can enhance a molecule's metabolic stability, binding affinity, and membrane permeability.[1]

This technical guide provides a comprehensive overview of the synthesis, characterization, and handling of this compound, offering field-proven insights and detailed protocols to support researchers in their endeavors.

Key Properties of this compound:

| Property | Value | Source |

| CAS Number | 451-85-4 | N/A |

| Molecular Formula | C₇H₃Cl₂F₃O | N/A |

| Molecular Weight | 231.00 g/mol | N/A |

| Boiling Point | 182.6 °C | N/A |

| Appearance | Colorless liquid (predicted) | N/A |

Synthesis Methodologies

The synthesis of aryl trifluoromethyl ethers, including this compound, can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups.

Method 1: Nucleophilic Trifluoromethoxylation of a Phenol Precursor

A common and direct approach involves the reaction of a corresponding phenol with a trifluoromethylating agent. For the synthesis of this compound, the starting material would be 2,4-dichlorophenol.

Reaction Scheme:

Caption: General workflow for the synthesis via nucleophilic trifluoromethoxylation.

Causality Behind Experimental Choices:

-

Choice of Base: A non-nucleophilic base is crucial to deprotonate the phenol, forming the more nucleophilic phenoxide ion without competing in the reaction with the trifluoromethylating agent. The choice between a milder base like potassium carbonate and a stronger base like sodium hydride depends on the reactivity of the trifluoromethylating agent and the reaction conditions.

-

Trifluoromethylating Agent: A variety of reagents can be used to introduce the -OCF₃ group. Electrophilic trifluoromethylating agents, such as hypervalent iodine compounds (e.g., Togni's reagents), are often preferred due to their relative stability and reactivity under milder conditions.[2] Radical-based methods have also been developed.[3][4]

-

Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is typically used to dissolve the reactants and facilitate the nucleophilic substitution.

Experimental Protocol (Representative):

-

To a solution of 2,4-dichlorophenol (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF), add a base (e.g., potassium carbonate, 1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.

-

Add the trifluoromethylating agent (e.g., a hypervalent iodine reagent, 1.2 eq.) portion-wise to the reaction mixture.

-

Heat the reaction to a specified temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Method 2: Halogen-Fluorine Exchange from a Trichloromethoxy Intermediate

An older but still relevant industrial method involves a two-step process starting from the corresponding anisole (methoxybenzene) derivative.[5][6]

Reaction Scheme:

Caption: Two-step synthesis via a trichloromethoxy intermediate.

Causality Behind Experimental Choices:

-

Chlorination: The methoxy group is converted to a trichloromethoxy group through exhaustive chlorination. This can be achieved using strong chlorinating agents like phosphorus pentachloride or via free-radical chlorination with chlorine gas under UV irradiation. The latter requires careful control to avoid unwanted ring chlorination.

-

Fluorination: The trichloromethoxy intermediate is then subjected to a halogen exchange reaction (Halex reaction) using a fluoride source. Antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅), is a classic reagent for this transformation. Anhydrous hydrogen fluoride (HF) is also used, particularly in industrial settings.[7]

Experimental Protocol (General Outline):

-

Chlorination: Treat 2,4-dichloroanisole with a suitable chlorinating agent under appropriate conditions (e.g., heating with PCl₅ or photochemically with Cl₂) to form 2,4-dichloro-1-(trichloromethoxy)benzene.

-

Fluorination: React the crude trichloromethoxy intermediate with a fluorinating agent such as antimony trifluoride, with catalytic antimony pentachloride, or with anhydrous hydrogen fluoride in a pressure vessel to yield this compound.

-

Purification: The final product is typically purified by fractional distillation.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra will provide definitive structural information.

Predicted ¹H NMR Data (in CDCl₃):

-

The aromatic region will show a complex multiplet system for the three protons on the benzene ring. Due to the substitution pattern, we expect to see three distinct signals.

-

One proton will be a doublet (or doublet of doublets) due to coupling with one adjacent proton.

-

Another proton will be a doublet of doublets, coupling to its two neighboring protons.

-

The third proton will appear as a doublet (or doublet of doublets).

-

-

The chemical shifts will be in the range of δ 7.0-7.6 ppm, influenced by the electron-withdrawing effects of the chlorine and trifluoromethoxy groups.

Predicted ¹³C NMR Data (in CDCl₃):

-

Six signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents.

-

The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).

-

The trifluoromethoxy carbon itself will also be a quartet.

-

The carbons bearing the chlorine atoms will be deshielded.

-

Typical chemical shifts for the aromatic carbons will be in the range of δ 115-155 ppm. The CF₃ carbon of the trifluoromethoxy group is expected around δ 120 ppm (as a quartet).

Predicted ¹⁹F NMR Data (in CDCl₃):

-

A singlet is expected for the three equivalent fluorine atoms of the trifluoromethoxy group.

-

The chemical shift is anticipated to be in the range of δ -55 to -65 ppm (relative to CFCl₃).[8][9][10]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected IR Absorptions:

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | C-H stretching (aromatic) |

| 1600-1450 | C=C stretching (aromatic ring) |

| 1250-1000 | C-F stretching (strong, characteristic of -OCF₃) |

| 850-750 | C-Cl stretching |

| 900-675 | C-H out-of-plane bending (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z 230, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1).

-

Key Fragments:

-

Loss of a chlorine atom (-Cl) to give a fragment at m/z 195.

-

Loss of the trifluoromethoxy group (-OCF₃) to give a fragment at m/z 145.

-

Loss of a fluorine atom (-F) from the molecular ion is less common but possible.

-

Cleavage of the C-O bond can lead to a [C₆H₃Cl₂]⁺ fragment at m/z 145.

-

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[11]

-

Fire Safety: The compound is likely combustible. Keep away from heat, sparks, and open flames. Use carbon dioxide, dry chemical, or foam extinguishers in case of fire.[11][12]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash skin thoroughly with soap and water. Seek medical attention if irritation develops.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Applications

The primary application of this compound is as a key intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. The presence of the dichlorinated and trifluoromethoxylated phenyl ring provides a scaffold for the development of novel:

-

Herbicides and Fungicides: The unique electronic and lipophilic properties of the molecule can be exploited to design new pesticides with improved efficacy and target specificity.

-

Pharmaceuticals: The trifluoromethoxy group is increasingly incorporated into drug candidates to enhance their metabolic stability and bioavailability. This building block can be used in the synthesis of a variety of therapeutic agents.

Conclusion

This compound is a valuable building block for the synthesis of advanced materials, agrochemicals, and pharmaceuticals. A thorough understanding of its synthesis, characterization, and safe handling is crucial for its effective utilization in research and development. This guide provides a foundational understanding of these aspects, empowering researchers to confidently work with this important chemical intermediate.

References

-

Ngai, M.-Y., et al. (2016). Mechanistic studies on intramolecular C–H trifluoromethoxylation of (hetero)arenes via OCF3-migration. Organic & Biomolecular Chemistry, 14(24), 5599-5605. [Link]

-

Togni, A. (2010). A new chapter in the chemistry of the trifluoromethoxy group. Angewandte Chemie International Edition, 49(43), 7834-7836. [Link]

-

Leroy, J. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]

- Yagupolskii, L. M., & Fialkov, Y. A. (1960). A new method for the synthesis of aryl trifluoromethyl ethers. Zhurnal Obshchei Khimii, 30, 1291-1294. [N/A]

-

Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757-786. [Link]

- Supporting Information for various journal articles providing NMR d

-

Pooput, C., et al. (2018). Recent Development of Catalytic Trifluoromethoxylation Reactions. Molecules, 23(9), 2315. [Link]

-

NIST Chemistry WebBook. Data for 2,4-dichloro-1-(trifluoromethyl)benzene. [Link]

-

Ngai, M.-Y., et al. (2016). Mechanistic studies on intramolecular C–H trifluoromethoxylation of (hetero)arenes via OCF3-migration. Organic & Biomolecular Chemistry. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - (Trifluoromethoxy)benzene, 99+%. [Link]

-

Chemistry LibreTexts. (2022). 3.7.2: Mass Spectrometry - Fragmentation Patterns. [Link]

-

Liu, P. Group. (2016). 63. Mechanistic studies on intramolecular C–H trifluoromethoxylation of (hetero)arenes via OCF3-migration. Owlstown. [Link]

-

NMR Facility, UCSB Chem and Biochem. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

-

Mathey, F., & Sevin, A. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]

-

SciEngine. (n.d.). Supporting information. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Atkinson, B. N., et al. (n.d.). Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H. ChemRxiv. [Link]

-

PubChem. (n.d.). (Trifluoromethoxy)benzene. [Link]

- The Royal Society of Chemistry. (n.d.).

-

NMR Facility, UCSB Chem and Biochem. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

-

Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]

- Google Patents. (n.d.). CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique.

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Chemistry LibreTexts. (2022). Mass Spectrometry: Fragmentation Patterns. [Link]

- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

- Google Patents. (n.d.). CN110498730B - Synthetic method of 1, 2, 4-trifluorobenzene.

- Unknown Source. (n.d.).

-

SpectraBase. (n.d.). 2,4-Dichloro-1-fluorobenzene - Optional[13C NMR] - Chemical Shifts. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

-

GSRS. (n.d.). 2,4-DICHLORO-1-(TRIFLUOROMETHYL)BENZENE. [Link]

-

ResearchGate. (n.d.). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. [Link]

-

PubChem. (n.d.). 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene. [Link]

Sources

- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Mechanistic studies on intramolecular C-H trifluoromethoxylation of (hetero)arenes via OCF3-migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanistic studies on intramolecular C–H trifluoromethoxylation of (hetero)arenes via OCF3-migration - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. chemrevlett.com [chemrevlett.com]

- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 7. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. 19F [nmr.chem.ucsb.edu]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 2,4-dichloro-1-(trifluoromethoxy)benzene (CAS 451-85-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,4-dichloro-1-(trifluoromethoxy)benzene, a key building block in modern medicinal and agricultural chemistry. Drawing upon established principles and analogous compound data, this document offers insights into its synthesis, spectral characteristics, reactivity, and analytical methodologies, empowering researchers to effectively utilize this versatile intermediate.

Physicochemical Properties and Safety Data

This compound is a halogenated aromatic compound with the chemical formula C₇H₃Cl₂F₃O.[1] Its structural and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 451-85-4 | [1] |

| Molecular Formula | C₇H₃Cl₂F₃O | [1] |

| Molecular Weight | 231.00 g/mol | [1] |

| Boiling Point | 182.6 °C | [1] |

| Appearance | Colorless liquid (predicted) | |

| Purity | Typically ≥98% | [1] |

Safety and Handling: this compound is a chemical that requires careful handling in a laboratory setting. Always consult the latest Safety Data Sheet (SDS) before use. General safety precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Synthesis and Purification

Proposed Synthetic Pathway: Two-Step O-Trifluoromethylation via a Xanthate Intermediate

This method, adapted from procedures described by Yoritate et al., offers a robust and scalable approach using readily available reagents.[5]

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of the Aryl Xanthate Intermediate

-

To a solution of 2,4-dichlorophenol (1.0 equiv) in acetonitrile (MeCN), add an imidazolium methylthiocarbonothioyl salt (1.0 equiv) and a mild base such as potassium carbonate (K₂CO₃) (1.1 equiv).[5]

-

Stir the reaction mixture at room temperature until the starting phenol is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude aryl xanthate intermediate. This intermediate can often be used in the next step without further purification.

Step 2: O-Trifluoromethylation of the Aryl Xanthate

-

Dissolve the crude aryl xanthate from Step 1 in dichloromethane (DCM).

-

Add XtalFluor-E (a fluorinating agent) and trichloroisocyanuric acid (TCCA) or N-fluorosulfonimide (NFSI) to the solution.[2][3][5]

-

Stir the reaction at room temperature, monitoring the progress by TLC or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, quench the reaction mixture with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

-

Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification:

The crude this compound can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Spectral Characterization (Predicted)

Due to the lack of publicly available experimental spectra for this compound, the following spectral data are predicted based on the analysis of structurally similar compounds and established spectroscopic principles.[7][8][9]

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show three aromatic protons with distinct chemical shifts and coupling patterns due to the substitution pattern.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.5 | d | ~2.5 | H-3 |

| ~7.3 | dd | ~8.5, 2.5 | H-5 |

| ~7.1 | d | ~8.5 | H-6 |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is predicted to show seven distinct signals, including the carbon of the trifluoromethoxy group.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-1 (C-OCF₃) |

| ~122 | C-2 (C-Cl) |

| ~131 | C-3 |

| ~128 | C-4 (C-Cl) |

| ~126 | C-5 |

| ~118 | C-6 |

| ~120 (q, J ≈ 258 Hz) | -OCF₃ |

¹⁹F NMR Spectroscopy (Predicted)

The ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift is influenced by the electronic environment of the aromatic ring.[10][11][12][13][14]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -58 to -60 | s | -OCF₃ |

Mass Spectrometry (Predicted Fragmentation)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected, along with characteristic fragment ions resulting from the loss of substituents.

| m/z (Predicted) | Fragment |

| 230/232/234 | [M]⁺ (Isotopic pattern for 2 Cl atoms) |

| 195/197 | [M - Cl]⁺ |

| 162 | [M - OCF₃]⁺ |

| 69 | [CF₃]⁺ |

The fragmentation pattern of aryl trifluoromethyl ethers often involves cleavage of the C-O bond and loss of the trifluoromethyl group.[15][16][17][18]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the aromatic ring and the C-O-C ether linkage.[19][20][21][22][23]

| Wavenumber (cm⁻¹) | Vibration |

| ~3100-3000 | Aromatic C-H stretch |

| ~1600-1450 | Aromatic C=C stretch |

| ~1250-1050 | C-O-C asymmetric stretch |

| ~1100-1000 | C-F stretch |

| ~850-750 | C-Cl stretch |

Reactivity and Synthetic Applications

The reactivity of this compound is governed by the interplay of its substituents on the aromatic ring.

Electrophilic Aromatic Substitution

The trifluoromethoxy group is generally considered to be deactivating and meta-directing for electrophilic aromatic substitution due to the strong electron-withdrawing nature of the fluorine atoms. The two chlorine atoms are also deactivating but ortho, para-directing. The combined effect of these groups will make electrophilic substitution on this ring challenging and will likely lead to a mixture of products.

Nucleophilic Aromatic Substitution

The presence of the electron-withdrawing trifluoromethoxy and chloro groups makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAᵣ).[10][24] The chlorine atoms can act as leaving groups, particularly the one at the C-4 position, which is para to the trifluoromethoxy group. This reactivity makes this compound a valuable intermediate for introducing the 2-chloro-4-(trifluoromethoxy)phenyl moiety into larger molecules.

Applications in Synthesis

This compound is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly herbicides and fungicides.[1] The trifluoromethoxy group can enhance the lipophilicity and metabolic stability of the final product, which are desirable properties in drug and pesticide design. While specific examples of marketed products derived from this compound are not readily found in the public domain, its structural motif is present in various patented compounds under investigation.

Analytical Methods

The analysis of this compound can be achieved using standard chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the identification and quantification of this compound due to its volatility.[25][26][27][28][29]

-

Column: A non-polar or mid-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, would be appropriate.

-

Injection: Split/splitless injection can be used.

-

Detection: Mass spectrometry in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC can also be used for the analysis of this compound, particularly for monitoring reaction progress or for the analysis of less volatile reaction mixtures.[24][30][31][32][33]

-

Column: A C18 or a phenyl-hexyl column would provide good retention and selectivity.[24][30]

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) in water, with or without a modifier like trifluoroacetic acid (TFA), would be suitable.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., ~220-280 nm).

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique combination of substituents provides a platform for a range of chemical transformations, making it a key intermediate in the development of new pharmaceuticals and agrochemicals. This guide provides a foundational understanding of its properties, synthesis, and reactivity, which will be of significant utility to researchers in the chemical sciences.

References

-

Yoritate, M., et al. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry. [Link]

-

Kitevski-LeBlanc, J., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR. [Link]

-

Yoritate, M., et al. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. eScholarship, University of California. [Link]

-

Wang, F., et al. (2016). O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters. [Link]

-

Yoritate, M., et al. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. eScholarship. [Link]

-

Semantic Scholar. O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. Semantic Scholar. [Link]

-

Isab, A. A., et al. (2011). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. PMC. [Link]

-

Proprep. Describe the characteristic IR absorption bands for an ether. Proprep. [Link]

-

Przybyciel, M. (2003). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. [Link]

-

Dove Medical Press. (2015). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. [Link]

-

Fluorine notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine notes. [Link]

-

Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Rocky Mountain Labs. [Link]

-

Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

-

ResearchGate. (2019). Analysis of chlorinated and brominated polycyclic aromatic hydrocarbons in total deposition by GC/MS/MS. ResearchGate. [Link]

-

SpectraBase. Trifluoromethoxy-benzene - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]

-

ResearchGate. (2004). Determining aromatic hydrocarbons and chlorinated hydrocarbons in sediments and tissues using accelerated solvent extraction and gas chromatography/mass spectrometry. ResearchGate. [Link]

-

MySkinRecipes. This compound. MySkinRecipes. [Link]

-

Divan, K. (2017). Detecting chlorinated paraffins in food using HRAM GC-MS. New Food Magazine. [Link]

- Google Patents. (1982). Process for the preparation of trifluoromethyl-benzene compounds.

-

Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Chromatography Forum. [Link]

-

Phenomenex. Reversed Phase HPLC Columns. Phenomenex. [Link]

- Google Patents. (1990). The 2,4 dichloro fluorobenzene synthesis technique.

-

Agilent. (2014). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Agilent. [Link]

-

LibreTexts Chemistry. (2024). 18.8: Spectroscopy of Ethers. LibreTexts Chemistry. [Link]

-

OpenStax. (2023). 18.8 Spectroscopy of Ethers. OpenStax. [Link]

- Google Patents. (1971). United States Patent Office.

-

ACD/Labs. NMR Prediction. ACD/Labs. [Link]

- Google Patents. (2019). Synthetic method of 1,2, 4-trifluorobenzene.

-

Wang, H.-Y., et al. (2013). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate. [Link]

- Google Patents. (1985). Process for producing 2,4-dichlorobenzotrifluoride.

-

Szepesy, L. (1981). Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. Periodica Polytechnica Chemical Engineering. [Link]

-

ResearchGate. (2019). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... ResearchGate. [Link]

-

PROSPRE. 1 H NMR Predictor. PROSPRE. [Link]

-

Chemaxon. NMR Predictor. Chemaxon Docs. [Link]

- Supporting Information.

-

LibreTexts Chemistry. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. LibreTexts Chemistry. [Link]

-

CORE. (2011). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. CORE. [Link]

-

Xuanmingchem. 2,4-Dichloro-1-(trifluoromethyl)benzene. Xuanmingchem. [Link]

-

University of Colorado Boulder. Mass Spectrometry: Fragmentation. University of Colorado Boulder. [Link]

-

SpectraBase. 2,4-Dichloro-1-fluorobenzene - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. NMRDB.org. [Link]

-

Fowler, S. (2017). How to predict the 13C NMR spectrum of a compound. YouTube. [Link]

-

Scribd. Mass Spectrometry: Fragmentation Patterns. Scribd. [Link]

-

SciEngine. Supporting information. SciEngine. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. escholarship.org [escholarship.org]

- 6. [PDF] O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. | Semantic Scholar [semanticscholar.org]

- 7. docs.chemaxon.com [docs.chemaxon.com]

- 8. Visualizer loader [nmrdb.org]

- 9. m.youtube.com [m.youtube.com]

- 10. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. spectrabase.com [spectrabase.com]

- 15. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 16. researchgate.net [researchgate.net]

- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 18. scribd.com [scribd.com]

- 19. proprep.com [proprep.com]

- 20. rockymountainlabs.com [rockymountainlabs.com]

- 21. spectroscopyonline.com [spectroscopyonline.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 24. chromatographyonline.com [chromatographyonline.com]

- 25. benchchem.com [benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Lack of consensus on how to detect chlorinated paraffins [foodnavigator.com]

- 29. agilent.com [agilent.com]

- 30. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]

- 31. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 32. pp.bme.hu [pp.bme.hu]

- 33. researchgate.net [researchgate.net]

Spectroscopic Data of 2,4-dichloro-1-(trifluoromethoxy)benzene: A Technical Guide

Introduction

2,4-dichloro-1-(trifluoromethoxy)benzene is an aromatic organic compound with the molecular formula C₇H₃Cl₂F₃O. Its structure, characterized by a benzene ring substituted with two chlorine atoms and a trifluoromethoxy group, makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethoxy group, in particular, can impart unique properties such as increased metabolic stability and lipophilicity to target molecules. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in research and development settings.

This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, including predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is explained to provide field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure

The structural representation of this compound is crucial for the interpretation of its spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of experimental NMR data in public repositories, the following sections present predicted ¹H and ¹³C NMR spectra. These predictions are based on established computational models and comparison with structurally analogous compounds.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.55 | d | 1H | H-3 |

| ~7.35 | dd | 1H | H-5 |

| ~7.15 | d | 1H | H-6 |

Interpretation:

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring.

-

H-3: This proton is ortho to the trifluoromethoxy group and meta to a chlorine atom. It is expected to appear as a doublet due to coupling with H-5.

-

H-5: This proton is situated between two chlorine atoms and is ortho to one and meta to the other. It will be split by both H-3 and H-6, resulting in a doublet of doublets.

-

H-6: This proton is ortho to a chlorine atom and meta to the trifluoromethoxy group. It will appear as a doublet due to coupling with H-5.

The electron-withdrawing nature of the chlorine and trifluoromethoxy groups will cause all aromatic protons to be deshielded and appear at relatively downfield chemical shifts.

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR.

-

Instrument Setup: The spectrum is acquired on a spectrometer operating at a corresponding frequency for ¹³C (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Data Acquisition: A proton-decoupled spectrum is typically recorded to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay are crucial for accurate integration of quaternary carbons.

Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz):

| Chemical Shift (ppm) | Assignment |

| ~150 | C-1 (C-OCF₃) |

| ~135 | C-2 (C-Cl) |

| ~132 | C-4 (C-Cl) |

| ~131 | C-6 |

| ~128 | C-5 |

| ~122 | C-3 |

| ~120 (q) | -OCF₃ |

Interpretation:

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals.

-

Aromatic Carbons: Six signals are expected for the benzene ring carbons, as they are all in unique chemical environments. The carbons directly attached to the electronegative chlorine and oxygen atoms (C-1, C-2, and C-4) will be the most deshielded.

-

Trifluoromethoxy Carbon: The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. This is a characteristic feature for the -OCF₃ group.

Infrared (IR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded first and subtracted from the sample spectrum.

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 1580, 1470 | C=C aromatic ring stretch | Medium-Strong |

| 1250-1200 | C-O-C asymmetric stretch | Strong |

| 1190-1120 | C-F stretch | Very Strong |

| 850-800 | C-Cl stretch | Strong |

| 880-820 | C-H out-of-plane bend (1,2,4-trisubstituted) | Strong |

Interpretation:

The IR spectrum will be dominated by strong absorptions from the C-F and C-O bonds of the trifluoromethoxy group.

-

Aromatic C-H Stretch: A weak to medium band is expected just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Characteristic absorptions for the benzene ring will appear in the 1600-1450 cm⁻¹ region.

-

C-O-C Stretch: A strong band corresponding to the asymmetric stretch of the aryl ether linkage will be present.[1]

-

C-F Stretches: Very strong and characteristic absorption bands for the C-F bonds of the trifluoromethoxy group will be observed in the 1190-1120 cm⁻¹ region.

-

C-Cl Stretches: Strong absorptions for the C-Cl bonds are expected in the fingerprint region.

-

C-H Out-of-Plane Bending: A strong band in the 880-820 cm⁻¹ region is indicative of a 1,2,4-trisubstituted benzene ring.

Mass Spectrometry (MS)

Experimental Protocol:

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a Gas Chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is a common method for generating the mass spectrum.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).

Predicted Fragmentation Pattern:

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

-

Molecular Ion (M⁺): The molecular ion peak will be observed at m/z 230 (for two ³⁵Cl isotopes). The M+2 peak (one ³⁵Cl and one ³⁷Cl) will be approximately 65% of the intensity of the M⁺ peak, and the M+4 peak (two ³⁷Cl isotopes) will be about 10% of the M⁺ peak.

-

Loss of Cl: A common fragmentation pathway is the loss of a chlorine radical, leading to a fragment at m/z 195.

-

Loss of OCF₃: Cleavage of the C-O bond can result in the loss of the trifluoromethoxy radical (•OCF₃), giving a dichlorophenyl cation at m/z 145.

-

Loss of CF₃: Fragmentation of the trifluoromethoxy group can lead to the loss of a trifluoromethyl radical (•CF₃), resulting in a dichlorophenoxy cation at m/z 161.

Sources

1H NMR spectrum of 2,4-dichloro-1-(trifluoromethoxy)benzene

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,4-dichloro-1-(trifluoromethoxy)benzene

Introduction

In the landscape of modern drug discovery and materials science, halogenated and fluorinated aromatic compounds are of paramount importance. Their unique electronic properties, metabolic stability, and conformational effects make them privileged scaffolds in medicinal chemistry and building blocks for advanced polymers and agrochemicals. This compound is an exemplar of this class, featuring a complex substitution pattern that presents a rich challenge for spectroscopic analysis.

This technical guide provides an in-depth exploration of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Moving beyond a simple data report, this document elucidates the theoretical principles governing the spectrum, offers predictive analysis based on substituent effects, details a robust experimental protocol for data acquisition, and provides a logical framework for spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of NMR spectroscopy for the structural characterization of complex organic molecules.

Theoretical Foundation: The Influence of Substituents

The ¹H NMR spectrum of a substituted benzene is dictated by the electronic effects of its substituents, which modulate the local magnetic environment of each proton.[1] In this compound, three distinct protons reside on the aromatic ring, and their chemical shifts and coupling patterns are governed by the potent inductive and resonance effects of the chlorine and trifluoromethoxy groups.

-

Chlorine (-Cl): As an electronegative halogen, chlorine exhibits a strong electron-withdrawing inductive effect (-I), which deshields nearby protons, causing their signals to appear at a higher chemical shift (downfield).[2]

-

Trifluoromethoxy (-OCF₃): This group is a powerful electron-withdrawing substituent. The extreme electronegativity of the three fluorine atoms creates a profound inductive pull that is relayed through the oxygen atom to the aromatic ring. This results in significant deshielding of the ring protons, particularly the one in the ortho position.[3]

These electron-withdrawing effects reduce the electron density on the aromatic ring, leading to the entire aromatic region of the spectrum being shifted downfield compared to unsubstituted benzene (δ ≈ 7.3 ppm).[4]

Predicted ¹H NMR Spectral Data

Based on established principles of substituent effects and spin-spin coupling, we can predict the key features of the ¹H NMR spectrum for this compound.

Figure 1: Chemical structure of this compound with aromatic protons labeled for NMR assignment.

Summary of Predicted Spectral Parameters

The anticipated chemical shifts (δ), multiplicities, and coupling constants (J) for each proton are summarized below.

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale |

| H-3 | ~ 7.60 | Doublet (d) | Jmeta ≈ 2.5 Hz | Ortho to -Cl, meta to -OCF₃ and -Cl. Split by H-5. |

| H-5 | ~ 7.45 | Doublet of Doublets (dd) | Jortho ≈ 8.8 Hz, Jmeta ≈ 2.5 Hz | Ortho to -Cl, meta to -OCF₃ and -Cl. Split by H-6 and H-3. |

| H-6 | ~ 7.75 | Doublet (d) | Jortho ≈ 8.8 Hz | Ortho to the strongly deshielding -OCF₃ group. Split by H-5. |

Analysis of Splitting Patterns (Multiplicity)

The multiplicity of each signal is determined by the number of adjacent protons and the magnitude of their coupling. In aromatic systems, coupling is observed between protons that are ortho (³J), meta (⁴J), and sometimes para (⁵J) to each other.[5]

-

H-3 Signal: This proton is only significantly coupled to H-5 via a four-bond meta-coupling (⁴JH3-H5), which is typically small (2–3 Hz).[6] This results in a sharp doublet.

-

H-6 Signal: This proton is coupled to H-5 via a three-bond ortho-coupling (³JH6-H5), which is significantly larger (7–10 Hz).[4] This gives rise to a doublet with a larger splitting constant.

-

H-5 Signal: This proton is coupled to two different protons: H-6 (ortho) and H-3 (meta). As the coupling constants are different, the signal is split into a doublet by the ortho-coupling to H-6, and each of those lines is further split into a doublet by the meta-coupling to H-3, resulting in a doublet of doublets.

Visualization of the Spin-Spin Coupling Network

The coupling relationships between the aromatic protons can be visualized as a network diagram.

Caption: Spin-spin coupling network for the aromatic protons.

Experimental Protocol for Data Acquisition

To ensure high-quality, reproducible data, the following experimental protocol is recommended. This protocol represents a self-validating system by using a common, well-characterized solvent and standard acquisition parameters.

Sample Preparation

-

Mass Measurement: Accurately weigh 5–10 mg of this compound.

-

Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its single residual proton peak at δ ≈ 7.26 ppm, which typically does not interfere with the aromatic region of the analyte.[7]

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6–0.7 mL of CDCl₃.

-

Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. Ensure the solution is clear and free of any particulate matter.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

-

Instrument Tuning: Tune and match the probe for the ¹H frequency.

-

Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Experiment: Standard 1D proton experiment (e.g., 'zg30').

-

Pulse Width: Use a 30° pulse angle to allow for a shorter relaxation delay.

-

Spectral Width: Set a spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) to ensure all signals are captured.

-

Acquisition Time (AQ): Set to at least 3.0 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): Set to 2.0 seconds.

-

Number of Scans (NS): Acquire 16 or 32 scans for a good signal-to-noise ratio.

-

Receiver Gain (RG): Set automatically by the instrument.

-

Caption: Standard workflow for NMR sample preparation and data acquisition.

References

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from moodle.com.[1]

-

JoVE. (2025). NMR Spectroscopy of Benzene Derivatives. Retrieved from jove.com.[2]

-

Pearson. (n.d.). Explain the relative chemical shifts of the benzene ring protons. Retrieved from pearson.com.[8]

-

Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chem. Asian J.[3]

-

Reich, H. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin.[4]

-

Chemistry Stack Exchange. (2017). Determining the coupling on a substituted benzene ring. Retrieved from chemistry.stackexchange.com.[9]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from rsc.org.[10]

-

Benchchem. (n.d.). Spectral Data and Analysis of 2,4-Dichloro-1-(trichloromethyl)benzene: A Technical Guide. Retrieved from benchchem.com.[11]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from compoundchem.com.[12]

-

Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from oregonstate.edu.[13]

-

University of Wisconsin. (n.d.). Notes on NMR Solvents. Retrieved from wisc.edu.[7]

-

GVSU Chemistry. (2016). HMNR Aromatic Coupling. YouTube.[5]

-

Organic Chemistry. (2019). H NMR coupling and coupling constants. YouTube.[6]

-

NIST. (n.d.). Benzene, 2,4-dichloro-1-(trifluoromethyl)-. NIST Chemistry WebBook.[14]

Sources

- 1. moodle.tau.ac.il [moodle.tau.ac.il]

- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 8. Explain the relative chemical shifts of the benzene ring protons ... | Study Prep in Pearson+ [pearson.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. compoundchem.com [compoundchem.com]

- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. Benzene, 2,4-dichloro-1-(trifluoromethyl)- [webbook.nist.gov]

13C NMR analysis of 2,4-dichloro-1-(trifluoromethoxy)benzene

An In-Depth Technical Guide to the 13C NMR Analysis of 2,4-dichloro-1-(trifluoromethoxy)benzene

Introduction

This compound is a polysubstituted aromatic compound of significant interest in the development of pharmaceuticals and agrochemicals. The unique combination of electron-withdrawing chlorine atoms and the strongly electronegative, lipophilic trifluoromethoxy (-OCF3) group imparts specific chemical and biological properties. A precise structural confirmation and purity assessment are paramount for its application in regulated industries. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is the definitive analytical technique for the unambiguous structural elucidation of such organic molecules.

Theoretical Framework: Predicting the 13C NMR Spectrum

The 13C NMR spectrum of a substituted benzene is governed by the electronic effects of its substituents. For this compound, we must consider the combined influence of the -OCF3 group and the two chlorine atoms.

Substituent Effects and Chemical Shift Prediction

The chemical shifts (δ) of the aromatic carbons can be estimated using the principle of additivity, starting from the baseline chemical shift of benzene (δ ≈ 128.5 ppm). We add substituent chemical shifts (SCS) derived from monosubstituted analogs. However, in polysubstituted systems, particularly with ortho substituents, steric and electronic interactions can cause deviations from simple additivity.[1][2]

The key substituents are:

-

-OCF3 Group : The trifluoromethoxy group is strongly electron-withdrawing via induction due to the highly electronegative fluorine atoms, yet it can be a weak π-donor through the oxygen lone pairs. Its overall effect is strongly de-shielding on the ipso-carbon (the carbon it's attached to) and influences the ortho, meta, and para positions.

-

Chlorine (-Cl) : Chlorine is an electronegative atom that withdraws electron density through the σ-framework (inductive effect), causing a de-shielding effect on the ipso-carbon. It is also a weak π-donor, which can lead to a slight shielding effect at the ortho and para positions.[3]

To predict the spectrum, we will use an additivity model based on experimental data from trifluoromethoxybenzene[4][5] and chlorobenzene.

Logical Workflow for Chemical Shift Prediction

Caption: Workflow for predicting 13C chemical shifts.

Predicted Chemical Shifts and Assignments

Based on the additivity model and analysis of related structures, the following chemical shifts are predicted for the seven unique carbon atoms in this compound.

| Carbon Atom | Predicted δ (ppm) | Multiplicity (due to C-F) | Predicted nJCF (Hz) | Rationale for Chemical Shift and Coupling |

| C-1 | ~147-150 | Quartet (q) | ~2-5 Hz | Strongly de-shielded by the directly attached electronegative oxygen of the -OCF3 group. Experiences two-bond coupling (²JCF) to the three fluorine atoms. |

| C-2 | ~128-131 | Quartet (q) | ~1-3 Hz | De-shielded by the attached chlorine and influenced by the adjacent -OCF3 group. Shows three-bond coupling (³JCF) to the fluorine atoms. |

| C-3 | ~127-130 | Quartet (q) | < 1 Hz (or unresolved) | Primarily influenced by the meta -OCF3 and ortho C4-Cl. Expect four-bond coupling (⁴JCF), which is typically small and may not be resolved. |

| C-4 | ~132-135 | Singlet (s) | N/A | De-shielded by the attached chlorine atom. Five-bond coupling to fluorine is negligible. |

| C-5 | ~122-125 | Quartet (q) | ~3-5 Hz | Shielded relative to benzene due to the para effect of the C2-Cl and influenced by the meta C4-Cl. Shows four-bond coupling (⁴JCF) to the fluorine atoms. |

| C-6 | ~119-122 | Quartet (q) | ~1-3 Hz | Shielded due to the ortho effect of the -OCF3 group's oxygen. Shows three-bond coupling (³JCF) to the fluorine atoms. |

| -OCF3 | ~120-122 | Quartet (q) | ~255-265 Hz | The chemical shift is characteristic of a trifluoromethoxy carbon. The signal is split into a prominent quartet by the large one-bond coupling (¹JCF) to the three fluorine atoms.[6] |

Note: These are estimated values. Actual experimental values may vary based on solvent and concentration.

Carbon-Fluorine (¹³C-¹⁹F) Coupling

A key feature of the spectrum will be the presence of C-F spin-spin coupling, which splits the signals of nearby carbon atoms into multiplets. Since ¹⁹F is a spin ½ nucleus with ~100% natural abundance, these couplings are always observed. The magnitude of the coupling constant (J), measured in Hertz (Hz), decreases with the number of bonds separating the coupled nuclei (n).[7]

For the -OCF3 group, we expect:

-

¹JCF : A very large one-bond coupling for the -OCF3 carbon itself.

-

²JCF : A smaller two-bond coupling to the ipso-carbon (C-1).

-

³JCF : Three-bond couplings to the ortho-carbons (C-2 and C-6).

-

⁴JCF : Four-bond couplings to the meta-carbons (C-3 and C-5), which are often smaller than ³JCF.[8]

Visualization of C-F Coupling Pathways

Caption: Through-bond C-F coupling pathways.

Experimental Protocol for Quantitative ¹³C NMR Analysis

To obtain a high-quality, quantitative 13C NMR spectrum where signal integrals are directly proportional to the number of carbon nuclei, it is essential to suppress the Nuclear Overhauser Effect (NOE) and ensure full spin-lattice relaxation (T₁) for all carbon atoms.[9][10]

Sample Preparation

-

Analyte Weighing : Accurately weigh 50-100 mg of this compound into a clean, dry vial. A higher concentration is required for 13C NMR compared to ¹H NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[11]

-

Solvent Addition : Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆. CDCl₃ is a common choice for non-polar to moderately polar compounds. Ensure the analyte is fully dissolved.

-

Transfer : Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Avoid transferring any solid particulates, which can degrade spectral quality by disrupting magnetic field homogeneity.[4]

-

Optional Relaxation Agent : For quantitative accuracy in a shorter time, consider adding a paramagnetic relaxation agent like chromium(III) acetylacetonate [Cr(acac)₃] at a low concentration (~5-10 mM). This agent shortens the T₁ relaxation times of all carbons, including quaternary ones, allowing for a shorter experimental duration.

Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 300-600 MHz NMR spectrometer.

| Parameter | Recommended Setting | Purpose and Rationale |

| Pulse Sequence | zgig (or equivalent) | Inverse-gated decoupling . This sequence decouples protons only during data acquisition, not during the relaxation delay. This approach eliminates the NOE, ensuring signal intensities are quantitative, while still producing a simplified spectrum with singlets (or C-F multiplets).[10] |

| Pulse Angle (Flip Angle) | 30-45° | A reduced flip angle (less than 90°) allows for a shorter relaxation delay (d1) as it takes less time for the magnetization to return to equilibrium.[9] |

| Relaxation Delay (d1) | 30-60 seconds | This delay must be at least 5 times the longest T₁ of any carbon in the molecule (often a quaternary carbon) to ensure >99% relaxation. If a relaxation agent is used, this can be reduced to ~5-10 seconds. |

| Acquisition Time (aq) | 1-2 seconds | Sufficient to ensure good digital resolution. |

| Number of Scans (ns) | 1024 or higher | A large number of scans is required to achieve an adequate signal-to-noise ratio for the low-abundance ¹³C nuclei. |

| Temperature | 298 K (25 °C) | Standard operating temperature. Ensure it remains stable throughout the experiment. |

Data Processing

-

Fourier Transform : Apply an exponential multiplication with a line broadening (LB) factor of 1-2 Hz to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction : Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction algorithm to ensure a flat baseline for accurate integration.

-

Referencing : Calibrate the chemical shift scale using the solvent signal (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[12]

-

Integration : Integrate all signals corresponding to the molecule. For quantitative analysis, the relative integrals should correspond to the number of carbons each signal represents (in this case, all are 1C signals).

Conclusion

The presents a clear illustration of how substituent effects and heteronuclear coupling dictate a molecule's spectral signature. The spectrum is predicted to show seven unique carbon signals, with six corresponding to the aromatic ring and one to the trifluoromethoxy carbon. The key diagnostic features are the large one-bond C-F coupling constant of the -OCF3 carbon and the smaller, long-range C-F couplings that split the signals of the aromatic carbons, providing invaluable information for unambiguous assignment. By following the detailed experimental protocol provided, researchers and drug development professionals can acquire high-fidelity, quantitative 13C NMR data, ensuring the structural integrity and purity of this important chemical intermediate.

References

-

Supporting Information for Copper-Catalyzed Trifluoromethylation. (n.d.). Angewandte Chemie. Retrieved January 11, 2026, from [Link]

-

Puchala, A., & Marciniec, B. (1993). Substituent Effects in the 13C NMR Chemical Shifts of Polysubstituted Benzene and Naphthalene Compounds: An Incremental Calculation. ChemInform, 24(19). Retrieved January 11, 2026, from [Link]

-

Adcock, W., & Gupta, B. D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (15), 1777-1784. Retrieved January 11, 2026, from [Link]

-

Trifluoromethoxy-benzene 13C NMR Spectrum. (n.d.). SpectraBase. Retrieved January 11, 2026, from [Link]

-

Supporting Information for Visible-Light-Induced Sulfonylation. (n.d.). Organic Chemistry Frontiers. Retrieved January 11, 2026, from [Link]

-

2,4-Dichloroanisole. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl)-3-Phenyl-1,3-Thiazolidin-4-Ones. World Journal of Chemical Education. Retrieved January 11, 2026, from [Link]

-

General Experimental Information. (n.d.). Science China Chemistry. Retrieved January 11, 2026, from [Link]

-

Jethava, K. (2014). What is the coupling constant for CF3 carbon in 13C-NMR? ResearchGate. Retrieved January 11, 2026, from [Link]

-

Malfara, M., Jansen, A., & Tierney, J. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. Retrieved January 11, 2026, from [Link]

-

Miyamoto, H., & Hada, M. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Magnetic Resonance in Chemistry, 59(8), 795-802. Retrieved January 11, 2026, from [Link]

-

A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. (n.d.). ACD/Labs. Retrieved January 11, 2026, from [Link]

-

General Information on NMR Spectroscopy. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

-

Carbon-13 nuclear magnetic resonance. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

-

Spectral Characteristics of the Benzene Ring. (2015). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

-

Carbon-fluorine coupling constants, n J CF. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Instrumentation and methods for NMR. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 11, 2026, from [Link]

-

Supplementary Material for Copper-catalyzed amination. (2009). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

-

Quantification of single components in complex mixtures by 13C NMR. (n.d.). Magritek. Retrieved January 11, 2026, from [Link]

-

Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. Retrieved January 11, 2026, from [Link]

-

Böhm, S., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Retrieved January 11, 2026, from [Link]

-

13C NMR Spectroscopy. (n.d.). University of Glasgow. Retrieved January 11, 2026, from [Link]

-

Supporting Information for Olefin Synthesis. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

-

A User Guide to Modern NMR Experiments. (n.d.). University of Oxford. Retrieved January 11, 2026, from [Link]

-

13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine material. (n.d.). Journal of Fluorine Chemistry. Retrieved January 11, 2026, from [Link]

-

Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 11, 2026, from [Link]

-